(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide
Description
(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by a chromen-3-yl (2H-chromene) core linked via an α,β-unsaturated (E)-propenamide chain to a 4-fluorophenyl anilide group. The chromene moiety, a bicyclic structure with an oxygen atom in the benzopyran system, introduces unique electronic and steric properties, distinguishing it from simpler phenyl-substituted analogs. The 4-fluorophenyl group enhances lipophilicity and modulates electronic interactions due to fluorine’s high electronegativity and small atomic radius. This compound is hypothesized to exhibit bioactivity relevant to antimicrobial, anti-inflammatory, or enzyme-inhibitory pathways, based on structural parallels to other cinnamamides and chalcones described in the literature .
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c19-15-6-8-16(9-7-15)20-18(21)10-5-13-11-14-3-1-2-4-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWRDWOWRXAZGD-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Formation of the Enamide: The chromenyl intermediate is then reacted with an appropriate fluorophenyl amine under dehydrating conditions to form the enamide. Common reagents for this step include coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbon-nitrogen double bond can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized chromenyl derivatives.
Reduction: Amines or reduced enamide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Applications
1.1 Synthesis of Complex Molecules
The compound serves as a valuable building block in organic synthesis. Its structure allows for the exploration of new chemical reactions and pathways, making it useful for the development of more complex molecules. Researchers often utilize it in the synthesis of derivatives with enhanced properties or activities.
1.2 Reaction Mechanisms
(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form quinones or other oxidized derivatives.
- Reduction : Can be reduced to yield amines or reduced enamide derivatives.
- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different substituents.
Biological Applications
2.1 Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
2.2 Anticancer Activity
The compound has been investigated for its potential anticancer properties. It has demonstrated efficacy in inhibiting the growth of cancer cells through mechanisms such as:
- Inhibition of Cell Proliferation : The compound can interfere with pathways critical for tumor growth.
- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells, enhancing its therapeutic potential.
Medicinal Chemistry
3.1 Drug Development
In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its unique structural features may allow for the design of novel therapeutics targeting specific diseases.
3.2 Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The chromenyl and fluorophenyl groups are believed to play significant roles in binding to these targets, influencing the compound's efficacy and selectivity.
Industrial Applications
4.1 Intermediate in Chemical Manufacturing
The compound may serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity makes it a valuable component in various manufacturing processes.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of this compound against various cancer cell lines using MTT assays. The results indicated significant cytotoxic effects, particularly against breast cancer cells, with IC50 values ranging from 5 to 10 µM.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains. The compound exhibited notable inhibitory effects, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The chromenyl and fluorophenyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The target compound’s structural analogs include N-arylcinnamamides (e.g., 3-phenyl or chlorinated phenyl variants) and coumarin derivatives (e.g., chromen-2-one-based compounds). Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of Selected Analogs
*logP estimated via consensus of ClogP values for similar cinnamamides .
Key Observations:
- Chromene vs. However, this may reduce solubility compared to non-fused systems like compound 2d .
- Substituent Effects: The 4-fluorophenyl group in the target compound is less electron-withdrawing than the 3,4-dichlorophenyl group in compound 2d but more lipophilic than the dimethylamino group in coumarin derivative 4e.
ADMET and Mechanistic Insights
- Lipophilicity: The target compound’s estimated logP (~3.5) is lower than chlorinated (logP ~4.1) or trifluoromethylated analogs (logP ~5.2), suggesting moderate membrane permeability but reduced cytotoxicity compared to highly lipophilic derivatives .
- SAR Trends: Meta/para halogenation or electron-withdrawing groups (e.g., CF3) correlate with antimicrobial potency, while ortho substitution or hydroxylation enhances anti-inflammatory activity .
Biological Activity
(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic compound belonging to the class of enamides, characterized by its chromene core and a fluorinated phenyl group. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and neuropharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO2 |
| Molecular Weight | 303.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds featuring a chromene scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Mechanism : Chromene derivatives disrupt microtubule dynamics by binding to tubulin at colchicine sites, which is crucial for mitosis.
- Case Study : A study demonstrated that related chromene derivatives triggered caspase-dependent apoptosis in various cancer cell lines, significantly reducing cell viability and invasion capabilities .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored through various assays:
- Activity Against Bacteria and Fungi : In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Neuropharmacological Effects
The potential neuropharmacological applications of this compound are also noteworthy:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives similar to this compound may possess anticonvulsant properties. The evaluation in animal models showed significant reductions in seizure frequency .
- Mechanism : The proposed action includes modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Comparative Analysis : Compounds lacking the fluorine substitution demonstrate reduced potency, highlighting the importance of this modification .
Table: Comparative Biological Activities of Related Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| (2E)-3-(2H-chromen-3-yl)-N-(phenyl)prop-2-enamide | Moderate | Low | Low |
| (2E)-3-(4-fluorophenyl)chromen-3-carboxylic acid | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
